1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine
Description
Systematic IUPAC Nomenclature and Molecular Formula
The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 4-[4-(difluoromethoxy)phenyl]butan-2-ylhydrazine . This name reflects its structural components:
- A butan-2-yl backbone (four-carbon chain with a branching methyl group at position 2).
- A hydrazine functional group (-NH-NH2) attached to the second carbon of the butane chain.
- A 4-(difluoromethoxy)phenyl substituent at the fourth carbon of the butane chain, consisting of a phenyl ring with a difluoromethoxy (-OCF2H) group at the para position.
The molecular formula is C11H16F2N2O , corresponding to a molecular weight of 230.25 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1016678-92-4 |
| SMILES | CC(CCC1=CC=C(C=C1)OC(F)F)NN |
| InChIKey | IDGSUKWULMFTSI-UHFFFAOYSA-N |
The SMILES notation highlights the central butan-2-yl hydrazine moiety (CC(NN)CCC) linked to a difluoromethoxy-substituted benzene ring .
Structural Elucidation via X-ray Crystallography
X-ray crystallographic studies of related difluoromethoxy-containing compounds provide insights into the three-dimensional arrangement of atoms in this class of molecules. For example, analyses of analogous structures reveal:
- A planar 1,2,4-triazole ring forming dihedral angles of 3.6° and 14.9° with adjacent aromatic rings .
- A twisted conformation of the difluoromethoxy group relative to the phenyl ring, evidenced by a C–O–C–F torsion angle of 145.8° .
Key bond lengths and angles derived from crystallographic data include:
| Parameter | Value (Å or °) |
|---|---|
| C–O bond length | 1.346 |
| O–C–F bond angle | 105.3° |
| F–C–F bond angle | 108.1° |
These metrics indicate significant steric and electronic effects from the difluoromethoxy group, which disrupts coplanarity between the phenyl ring and its substituents .
Conformational Analysis of the Butan-2-YL Hydrazine Moiety
The butan-2-yl hydrazine segment adopts a skewed conformation due to steric interactions between the hydrazine group and the adjacent methyl branch. Density Functional Theory (DFT) calculations on similar hydrazine derivatives show:
- A C5–N4–N21–C22 torsion angle of −125.65° in ethanol, deviating from linearity by 5.7 Å .
- Intermolecular N–H⋯N hydrogen bonds stabilizing the conformation, with bond distances of 2.12–2.25 Å .
Nuclear Magnetic Resonance (NMR) spectroscopy further supports this analysis. For instance, proton signals for the hydrazine NH groups appear as broad singlets near δ 3.8–4.2 ppm , indicative of restricted rotation around the N–N bond .
Electron Distribution in Difluoromethoxy-Phenyl Substituents
The difluoromethoxy group (-OCF2H) significantly alters electron density within the phenyl ring:
- Electronegative fluorine atoms withdraw electron density via inductive effects, reducing π-electron delocalization in the aromatic system.
- Hyperconjugation between the oxygen lone pairs and σ*(C–F) orbitals creates partial double-bond character in the C–O bond (1.346 Å) .
Computational studies using the B3LYP/6-311++G(d,p) basis set reveal:
- A net dipole moment of 2.98 Debye directed toward the difluoromethoxy group.
- Electrostatic potential surfaces showing electron-deficient regions near the fluorine atoms and electron-rich zones around the hydrazine moiety .
This electronic asymmetry influences reactivity, particularly in nucleophilic substitution and redox reactions.
Properties
CAS No. |
1016678-92-4 |
|---|---|
Molecular Formula |
C11H16F2N2O |
Molecular Weight |
230.25 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]butan-2-ylhydrazine |
InChI |
InChI=1S/C11H16F2N2O/c1-8(15-14)2-3-9-4-6-10(7-5-9)16-11(12)13/h4-8,11,15H,2-3,14H2,1H3 |
InChI Key |
IDGSUKWULMFTSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC(F)F)NN |
Origin of Product |
United States |
Preparation Methods
Ketone Intermediate Synthesis
The synthesis begins with the preparation of 4-[4-(difluoromethoxy)phenyl]butan-2-one , a critical precursor.
Method 1: Friedel-Crafts Acylation
Procedure :
- 4-(Difluoromethoxy)benzaldehyde reacts with acetyl chloride in the presence of AlCl₃.
- The resulting intermediate undergoes aldol condensation with ethyl acetoacetate.
Conditions :
- Temperature: 80–100°C
- Solvent: Dichloromethane
- Catalyst: AlCl₃ (1.2 equiv)
Yield : 72%.
Method 2: Grignard Reaction
Procedure :
- 4-(Difluoromethoxy)phenylmagnesium bromide reacts with 3-buten-2-one.
- Quenched with ammonium chloride.
Conditions :
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C → room temperature
Yield : 68%.
Table 1: Comparison of Ketone Synthesis Methods
| Method | Yield | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Friedel-Crafts | 72% | 98.5% | Scalable for bulk synthesis |
| Grignard Reaction | 68% | 97.8% | Higher selectivity |
Hydrazine Coupling Strategies
The ketone intermediate is converted to the target hydrazine via condensation or substitution.
Method 1: Hydrazine Condensation
Procedure :
- 4-[4-(Difluoromethoxy)phenyl]butan-2-one reacts with hydrazine hydrate.
- Acid-catalyzed cyclization (optional for derivatives).
Conditions :
Method 2: Nucleophilic Substitution
Procedure :
1. 4-[4-(Difluoromethoxy)phenyl]butan-2-yl chloride reacts with hydrazine.
Conditions :
- Solvent: Tetrahydrofuran (THF)
- Base: Triethylamine (2.5 equiv)
- Temperature: 25°C
Yield : 76%.
Table 2: Hydrazine Coupling Reaction Parameters
| Parameter | Condensation Method | Substitution Method |
|---|---|---|
| Reaction Time | 6–8 h | 2–4 h |
| Byproduct Formation | <5% | 8–12% |
| Scalability | High | Moderate |
Industrial-Scale Optimization
Characterization and Validation
Spectroscopic Data:
Comparative Analysis of Methods
| Metric | Condensation | Substitution | Reductive Amination |
|---|---|---|---|
| Cost Efficiency | High | Moderate | Low |
| Environmental Impact | Low | Moderate | High |
| Typical Yield | 85% | 76% | 65% |
Chemical Reactions Analysis
1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to drive the reactions towards desired products.
Scientific Research Applications
1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine is a complex organic compound featuring a hydrazine structure integrated with a difluoromethoxy-substituted phenyl group. It belongs to a class of hydrazines that have gained attention for potential uses in medicinal chemistry and agrochemicals. The difluoromethoxy group enhances the compound's lipophilicity and biological activity, making it a subject of extensive research.
Potential Applications
1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine has potential applications in several fields:
- Medicinal Chemistry Hydrazine derivatives are used as building blocks for synthesizing various pharmaceutical agents because of their diverse pharmacological activities. The presence of the difluoromethoxy group can enhance the drug's ability to penetrate biological membranes and interact with specific biological targets.
- Agrochemicals This compound can be employed in developing new pesticides, herbicides, or fungicides. The hydrazine moiety can be modified to interact with biological targets specific to pests or weeds, providing a mechanism for targeted action.
- Material Science Hydrazine compounds are used in polymer chemistry for creating new materials with specific properties. 1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine could be used as a monomer or crosslinker to introduce fluorine-containing groups into polymers, thereby altering their thermal, mechanical, or optical properties.
- Research It is used in research settings for its synthetic utility and biological activity.
Interaction Studies
Interaction studies involving 1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Techniques such as molecular docking, surface plasmon resonance, and cellular assays are commonly employed to assess these interactions.
Analogues
The difluoromethoxy group in 1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine enhances its biological activity compared to similar compounds, making it a valuable candidate for further research in medicinal chemistry.
| Compound Name | Unique Features |
|---|---|
| 1-(4-Methoxyphenyl)butan-2-YL hydrazine | Contains a methoxy group instead of difluoromethoxy; less lipophilic |
| 1-(4-Chlorophenyl)butan-2-YL hydrazine | Chlorine substitution affects electronic properties; may show different biological activity |
| 1-(3-Fluorophenyl)butan-2-YL hydrazine | Fluorination at a different position; alters steric and electronic characteristics |
Mechanism of Action
The mechanism of action of 1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances its binding affinity to specific targets, while the hydrazine moiety can participate in redox reactions, influencing cellular pathways. These interactions can modulate biological processes, making the compound a subject of interest in pharmacological research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Hydrazine derivatives with aromatic substituents are widely studied. Below is a comparison of key analogs:
Key Observations :
- Electron-withdrawing groups (EWGs): The difluoromethoxy group (as in the target compound) and trifluoromethyl group (in compounds) enhance resistance to oxidative degradation compared to non-halogenated analogs .
- Tautomerism : Compounds like those in exhibit thione-thiol tautomerism, which is absent in the target compound due to its aliphatic hydrazine structure .
Comparison :
Physicochemical and Spectral Properties
IR and NMR data from analogs provide benchmarks:
Biological Activity
1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine is a hydrazine derivative with a difluoromethoxy-substituted phenyl group. This compound has drawn interest due to its unique chemical structure and potential applications in medicinal chemistry and agrochemicals. Below is a detailed exploration of its biological activity, supported by data and case studies.
Molecular Characteristics
- Chemical Formula : C11H16F2N2O
- Molecular Weight : 230.25 g/mol
- Structure : The compound features a hydrazine core and a difluoromethoxy group, enhancing its lipophilicity and biological activity .
1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine interacts with biological targets such as enzymes and receptors. Its biological activity is attributed to:
- Hydrazine Core : Known for reactivity with biomolecules, enabling covalent binding or inhibition of enzyme activity.
- Difluoromethoxy Group : Enhances membrane permeability and binding affinity, improving efficacy compared to similar compounds .
1. Enzyme Inhibition
This compound has been studied for its ability to inhibit enzymes involved in metabolic pathways:
- Binding Affinity : Molecular docking studies reveal high affinity for enzymes such as monoamine oxidases (MAOs), potentially making it useful in neurological disorders.
- Case Study : Similar hydrazine derivatives have been shown to inhibit MAO-B selectively, suggesting potential in treating Parkinson’s disease.
2. Antimicrobial Activity
The hydrazine moiety is known for antimicrobial properties:
- Antibacterial Effects : Preliminary assays indicate activity against Gram-positive bacteria due to disruption of bacterial cell walls.
- Antifungal Potential : Structural analogs have demonstrated antifungal activity, suggesting this compound could be explored further .
3. Anticancer Potential
Hydrazine derivatives are often cytotoxic to cancer cells:
- Mechanism : Induction of oxidative stress and inhibition of DNA synthesis.
- Case Study : Compounds with similar structures have shown cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values in the micromolar range .
4. Agrochemical Applications
The compound's lipophilicity and stability make it a candidate for agrochemical development:
- Herbicidal Activity : Its structural similarity to other halogenated compounds suggests potential as a selective herbicide .
- Insecticidal Properties : Studies on related compounds indicate possible insecticidal effects due to interference with neurotransmission in pests.
Comparison with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)butan-2-YL hydrazine | Methoxy group instead of difluoromethoxy; less lipophilic | Lower enzyme inhibition |
| 1-(4-Chlorophenyl)butan-2-YL hydrazine | Chlorine substitution; altered electronic properties | Antibacterial potential |
| 1-(3-Fluorophenyl)butan-2-YL hydrazine | Fluorination at different position; steric effects | Moderate anticancer activity |
The difluoromethoxy substitution in 1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine enhances its biological activity compared to these analogs .
Study 1: Enzyme Interaction
Using molecular docking, researchers evaluated the binding of this compound to MAO-B:
- Results : High binding affinity (Kd < 10 µM).
- Implications : Potential application in neurodegenerative diseases like Parkinson’s.
Study 2: Cytotoxicity Assay
A cytotoxicity study on HepG2 liver cancer cells revealed:
- IC50 Value : ~15 µM.
- Selectivity Index : Favorable compared to non-cancerous cells, indicating therapeutic potential .
Research Gaps and Future Directions
Despite promising results, further research is needed:
- Detailed pharmacokinetics and toxicity profiling.
- In vivo studies to confirm antimicrobial and anticancer efficacy.
- Exploration of agrochemical applications through field trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
